molecular formula C7H9BrN2O2S B1653107 N-(5-bromo-pyridin-3-ylmethyl)-methanesulfonamide CAS No. 173999-05-8

N-(5-bromo-pyridin-3-ylmethyl)-methanesulfonamide

Cat. No. B1653107
CAS RN: 173999-05-8
M. Wt: 265.13
InChI Key: KAAICSHHAREOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-pyridin-3-ylmethyl)-methanesulfonamide is a useful research compound. Its molecular formula is C7H9BrN2O2S and its molecular weight is 265.13. The purity is usually 95%.
BenchChem offers high-quality N-(5-bromo-pyridin-3-ylmethyl)-methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-bromo-pyridin-3-ylmethyl)-methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

173999-05-8

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]methanesulfonamide

InChI

InChI=1S/C7H9BrN2O2S/c1-13(11,12)10-4-6-2-7(8)5-9-3-6/h2-3,5,10H,4H2,1H3

InChI Key

KAAICSHHAREOHS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NCC1=CC(=CN=C1)Br

Canonical SMILES

CS(=O)(=O)NCC1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-pyridine-carboxaldehyde (1.5 g, 7.9 mmol), methanesulfonamide (0.5 g, 5.3 mmol), acetic acid (0.637 g, 10.6 mmol), triethylamine (1.07 g, 10.6 mmol) in DCE (50 mL) at ambient temperature is added NaBH(OAc)3 (3.14 g, 14.84 mmol). The reaction mixture is stirred overnight. Aqueous NaHCO3 (20 mL) is added and the organic phase is separated. The aqueous phase is extracted with dichloromethane and the combined organic phase is dried over Na2SO4. Concentration affords a residue which is purified by silica gel flash chromatography with a methanol in dichloromethane gradient to afford N-(5-bromo-pyridin-3-ylmethyl)-methanesulfonamide as a solid. MS (ESI) m/z 266.9 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.637 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.